1-Octen-3-one-7,7,8,8,8-d5
Description
Fundamental Chemical Identity and Molecular Classification
1-Octen-3-one-7,7,8,8,8-d5 (CAS: To be assigned; unlabelled parent CAS: 4312-99-6) is a deuterated isotopologue of the volatile ketone 1-octen-3-one. Its molecular formula is $$ \text{C}8\text{H}9\text{D}5\text{O} $$, with a molecular weight of 131.23 g/mol. The compound features five deuterium atoms at the 7th and 8th carbon positions, replacing hydrogen atoms in the parent structure. This isotopic modification preserves the core α,β-unsaturated ketone functional group ($$ \text{CH}2=\text{CH}-\text{C}(= \text{O})-\text{R} $$) while altering its vibrational and mass spectral properties.
Key structural attributes include:
- Isotopic enrichment : ≥95% deuterium at specified positions.
- Stabilization : Often stabilized with butylated hydroxytoluene (BHT) to prevent polymerization.
- Physical state : Typically a colorless to pale yellow liquid under standard conditions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}8\text{H}9\text{D}_5\text{O} $$ | |
| Molecular Weight | 131.23 g/mol | |
| Boiling Point | ~174–182°C (extrapolated) | |
| Density | 0.85 g/cm³ (predicted) |
Historical Development and Research Context
The synthesis of deuterated 1-octen-3-one derivatives emerged in the late 20th century alongside advances in stable isotope labeling for analytical chemistry. While the parent compound 1-octen-3-one was first isolated from Tricholoma matsutake mushrooms in 1936, its deuterated forms gained prominence in the 1990s for mass spectrometry-based studies of lipid peroxidation and flavor chemistry. Early applications focused on tracing the compound’s role in metallic odor formation, where it was identified as a degradation product of skin lipids interacting with iron ions.
Deuterated variants like this compound were later optimized for nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS) workflows, enabling precise quantification in complex matrices such as food volatiles and environmental samples.
Relationship to Parent Compound 1-Octen-3-one
The deuterated compound retains the bioactive and structural features of 1-octen-3-one but exhibits distinct physicochemical behaviors:
- Mass spectral differentiation : The +5 Da shift ($$ \text{D}_5 $$) allows unambiguous detection in isotopic dilution assays.
- Kinetic isotope effects : Deuterium substitution reduces hydrogen abstraction rates during autoxidation, making it a mechanistic probe in free radical studies.
- Odor profile : While the parent compound has a metallic-mushroom odor (detection threshold: 0.03–1.12 μg/m³), deuteration minimally alters sensory properties due to preserved functional groups.
Comparative properties:
| Parameter | 1-Octen-3-one | This compound |
|---|---|---|
| Molecular Weight | 126.20 g/mol | 131.23 g/mol |
| NMR $$ ^1\text{H} $$ shift | δ 5.8 (vinyl protons) | δ 5.8 (vinyl protons absent) |
| GC-MS retention time | 8.2 min | 8.2 min (co-elution) |
Significance in Analytical and Isotopic Chemistry
This compound is indispensable in:
- Quantitative GC-MS : Serves as an internal standard for analyzing 1-octen-3-one in environmental and biological samples, mitigating matrix effects.
- Mechanistic studies : Tracks hydrogen/deuterium exchange during lipid peroxidation, clarifying pathways in atmospheric and biochemical systems.
- Flavor chemistry : Isotope dilution assays quantify mushroom-derived volatiles in food products with ≤1 ppb sensitivity.
A 2023 study demonstrated its utility in resolving autoxidation mechanisms via selective deuteration, where loss of deuterium atoms identified specific carbon sites undergoing radical-mediated oxidation. This approach bypassed ambiguities in traditional kinetic analyses, underscoring the compound’s role in reaction pathway elucidation.
Properties
Molecular Formula |
C8H9D5O |
|---|---|
Molecular Weight |
131.23 |
Purity |
95% min. |
Synonyms |
1-Octen-3-one-7,7,8,8,8-d5 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Research Applications
1. Synthesis and Reactivity Studies
1-Octen-3-one-7,7,8,8,8-d5 serves as an important reagent in organic synthesis. Its deuterated form allows for tracing and studying reaction mechanisms due to the distinct mass of deuterium compared to hydrogen. This capability is particularly useful in:
- Mechanistic Studies : The compound can be employed to investigate reaction pathways involving carbonyl compounds and their derivatives. For instance, studies have shown that it reacts with electrophiles to form various synthetically useful intermediates through alkylation and acylation processes .
- Isotope Effects : The presence of deuterium can be used to study kinetic isotope effects in reactions involving 1-octen-3-one derivatives. This helps elucidate the rate-determining steps in chemical reactions .
Environmental Applications
2. Atmospheric Chemistry
Research has demonstrated that 1-octen-3-one and its derivatives play a role in atmospheric chemistry. Specifically:
- Ozone Reaction Kinetics : The kinetics of gas-phase reactions between 1-octen-3-one and ozone have been investigated to understand its degradation pathways in the atmosphere. Such studies are critical for modeling the atmospheric fate of volatile organic compounds (VOCs) and assessing their environmental impact .
- Odor Analysis : The compound is also relevant in environmental monitoring for earthy and musty odors in water samples. It has been analyzed using solid-phase microextraction coupled with gas chromatography-mass spectrometry techniques .
Industrial Applications
3. Flavoring and Fragrance Industry
1-Octen-3-one is recognized for its distinctive aroma, which is often described as mushroom-like or earthy. Its applications include:
- Flavoring Agent : The compound is used as a flavoring agent in food products due to its unique taste profile. Its deuterated form may also be utilized in flavor research to trace the incorporation of flavors into food matrices.
- Fragrance Component : In perfumery, 1-octen-3-one can be used as a component to create complex scent profiles, leveraging its olfactory characteristics .
Case Study 1: Mechanistic Insights into Electrophilic Reactions
A study published on the reactivity of dienone-dianion derivatives demonstrated that this compound can react with various electrophiles effectively. This research provided insights into the formation of new carbon-carbon bonds and highlighted the utility of deuterated compounds in understanding reaction mechanisms .
Case Study 2: Environmental Impact Assessment
Research focusing on the atmospheric reactivity of unsaturated carbonyl compounds like 1-octen-3-one has revealed significant insights into their role as ozone precursors. The findings underscore the importance of studying such compounds to assess their contributions to air quality and climate change effects .
Chemical Reactions Analysis
Oxidation Reactions
1-octen-3-one contains a conjugated enone system (C=C and C=O groups), making it reactive toward oxidants. In atmospheric chemistry, reactions with ozone (O₃) are significant. For example:
-
Ozonolysis : The reaction of 1-octen-3-one with O₃ proceeds via cycloaddition to the double bond, forming a primary ozonide that decomposes into carbonyl products. The deuterated positions (C7 and C8) may influence reaction rates due to kinetic isotope effects (KIE).
Reduction Reactions
The ketone group in 1-octen-3-one can undergo reduction to form secondary alcohols. For the deuterated variant:
-
Catalytic Hydrogenation : Using deuterium gas (D₂) over palladium catalysts would yield 1-octen-3-ol-d7.
-
Metal Hydride Reductions : NaBD₄ or LiAlD₄ would selectively reduce the ketone to an alcohol while retaining deuterium labels.
Acid/Base-Catalyzed Reactions
The α,β-unsaturated ketone structure allows for conjugate addition reactions:
-
Michael Addition : Nucleophiles (e.g., amines, thiols) add to the β-carbon. Deuterium at C7/C8 may sterically hinder certain pathways.
Photochemical Degradation
Under UV light, 1-octen-3-one undergoes Norrish-type cleavage. For the deuterated form:
-
Norrish Type I : Homolytic cleavage of the C–C bond adjacent to the carbonyl group, producing radicals. Deuterium substitution at C7/C8 may alter bond dissociation energies.
Biogenic Pathways
In biological systems (e.g., fungal interactions), 1-octen-3-one is derived from lipid peroxides reacting with Fe²⁺ . Isotopic labeling could help trace enzymatic pathways in Uncinula necator (grape powdery mildew fungus).
Key Research Gaps
-
No experimental data for 1-octen-3-one-7,7,8,8,8-d5 were identified in the provided sources.
-
Isotopic studies on analogous compounds (e.g., 1-octen-3-ol-d5) suggest deuterium labeling primarily affects kinetics, not reaction thermodynamics .
Future work should focus on synthesizing this isotopologue and quantifying KIE in ozonolysis, hydrogenation, and enzymatic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Octen-3-one-7,7,8,8,8-d5 with structurally and functionally related compounds, focusing on molecular properties, applications, and unique characteristics:
Key Findings:
Deuterium Effects: The deuteration in this compound reduces its volatility compared to the non-deuterated form, as deuterium increases molecular mass and strengthens C-D bonds . This property is critical for minimizing isotopic interference in analytical workflows.
Spectroscopic Utility: Unlike its non-deuterated analog, this compound avoids proton signal overlap in NMR, enabling precise tracking in complex mixtures (e.g., flavor chemistry) .
Functional Group Contrasts : Compared to bicyclic ketones (e.g., 6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one ), 1-octen-3-one derivatives lack nitrogen and exhibit simpler reactivity profiles, favoring electrophilic additions at the α,β-unsaturated ketone site .
Research Implications
- Analytical Chemistry : The compound’s deuterated structure enhances its utility as a stable isotope-labeled internal standard, improving quantification accuracy in mass spectrometry .
- Synthetic Challenges: Deuterated analogs like this require specialized synthesis routes (e.g., catalytic H/D exchange or deuterated precursors), which are costlier than non-deuterated counterparts .
- Biological Relevance: While non-deuterated 1-octen-3-one is a known insect attractant, the deuterated form’s biological activity remains understudied, warranting further research .
Q & A
Q. How can 1-Octen-3-one-7,7,8,8,8-d5 be synthesized and characterized with high precision?
- Methodological Answer : Synthesis should follow deuterium-labeling protocols, such as catalytic deuteration of precursor compounds (e.g., 1-Octen-3-one) using deuterium gas (D₂) or deuterated reagents. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuteration at positions 7,7,8,8,8, and mass spectrometry (MS) to verify isotopic purity. Ensure experimental protocols are documented in detail, including reaction conditions, purification steps, and spectral data, to enable reproducibility .
Q. What analytical methods are optimal for detecting this compound in complex biological or environmental matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) is recommended for trace-level detection. Use deuterated internal standards to correct for matrix effects. For liquid matrices, high-performance liquid chromatography (HPLC) coupled with tandem MS (HPLC-MS/MS) provides higher sensitivity. Validate methods using spiked recovery experiments and calibration curves spanning expected concentration ranges .
Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., light, heat, humidity) and monitor degradation via time-course NMR or GC-MS. Compare results to non-deuterated analogs to identify isotopic effects on stability. Use Arrhenius modeling to predict shelf life under standard storage conditions .
Advanced Research Questions
Q. How does deuteration at positions 7,7,8,8,8 influence the reaction mechanisms of 1-Octen-3-one in catalytic processes?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies by comparing reaction rates of deuterated and non-deuterated compounds in model reactions (e.g., hydrogenation or oxidation). Use density functional theory (DFT) calculations to map energy barriers and transition states. Validate mechanistic hypotheses using isotopic labeling in intermediate trapping experiments .
Q. What computational strategies are effective for modeling isotopic effects in this compound?
- Methodological Answer : Employ quantum mechanical/molecular mechanical (QM/MM) simulations to study deuterium’s impact on vibrational frequencies and bond dissociation energies. Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA software) with experimental data to refine force fields. Incorporate isotopic data into reaction pathway simulations (e.g., in CP2K or NWChem) .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) for this compound?
- Methodological Answer : Apply triangulation by cross-validating results with multiple techniques:
- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
- Compare high-resolution MS (HRMS) data with theoretical isotopic patterns.
- Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out environmental degradation. Document discrepancies in supplementary materials with error analysis .
Methodological Best Practices
-
Experimental Design : Follow the P-E/I-C-O framework (Population/Exposure/Intervention/Comparison/Outcome) to structure hypotheses. For example:
- Population: Reaction systems involving ketones.
- Exposure: Deuteration at specific positions.
- Comparison: Non-deuterated analogs.
- Outcome: Changes in reactivity or stability .
-
Data Analysis : Use statistical tools (e.g., ANOVA for stability studies) and software (e.g., MestReNova for NMR, XCalibur for MS) to ensure reproducibility. Adhere to journal guidelines for data presentation, avoiding redundant tables or figures .
-
Reporting Standards : Include raw spectral data, computational input files, and detailed protocols in supplementary materials. Reference databases like NIST Chemistry WebBook for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
